Bacilysin (CAS 29393-20-2) is a Trojan horse dipeptide antibiotic prodrug, essential for peptidoglycan/chitin biosynthesis studies. It resolves poor uptake of L-anticapsin by utilizing dipeptide permeases.
Bacilysin (CAS 29393-20-2) is a naturally occurring, water-soluble dipeptide antibiotic (L-alanyl-L-anticapsin) with a molecular weight of 270.28 g/mol, produced primarily by Bacillus subtilis [1]. It functions as a highly specific 'Trojan horse' prodrug. Its primary procurement value lies in its unique mechanism of action: it is actively transported into microbial cells via di- and oligopeptide permeases, where intracellular peptidases cleave the L-alanine residue to release the active warhead, L-anticapsin [2]. This warhead irreversibly inhibits glucosamine-6-phosphate synthase (GlmS), a critical enzyme in peptidoglycan and chitin biosynthesis [1]. For commercial and research procurement, analytical-grade bacilysin (>98% purity) is prioritized over crude microbial extracts to ensure targeted GlmS inhibition without the confounding membrane-disrupting effects of co-produced lipopeptides.
Substituting bacilysin with its isolated active moiety, L-anticapsin, or generic cell-wall inhibitors fundamentally compromises experimental integrity and efficacy [1]. L-anticapsin lacks the N-terminal L-alanine necessary for recognition by bacterial dipeptide permeases (such as Dpp and Tpp). Consequently, the isolated warhead exhibits extremely poor cellular uptake and fails to achieve meaningful minimum inhibitory concentrations (MIC) in whole-cell assays [2]. Furthermore, substituting purified bacilysin with crude Bacillus fermentation extracts introduces lipopeptides like surfactin and iturin, which cause non-specific membrane lysis and obscure the precise GlmS-dependent pathway data [3]. Procurement of the intact, high-purity dipeptide is therefore mandatory for accurate intracellular delivery and specific cell-wall biosynthesis inhibition.
Bacilysin's 'Trojan horse' design provides a massive quantitative advantage in cellular penetration compared to the isolated active warhead [1]. In minimal media assays against Escherichia coli, intact bacilysin achieves an exceptional Minimum Inhibitory Concentration (MIC) of 10^-3 µg/mL. In stark contrast, isolated L-anticapsin is characterized as a very poor antibacterial agent because it cannot efficiently cross the bacterial membrane without the L-alanine transport tag [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli in minimal media |
| Target Compound Data | Bacilysin: ~0.001 µg/mL (10^-3 µg/mL) |
| Comparator Or Baseline | Isolated L-anticapsin: Clinically ineffective / poor antibacterial activity |
| Quantified Difference | Orders of magnitude higher potency for the dipeptide prodrug in whole-cell assays |
| Conditions | E. coli cultured in minimal media relying on active dipeptide transport (Dpp/Tpp) |
Buyers must procure the intact dipeptide (bacilysin) rather than the active warhead (anticapsin) to ensure functional intracellular delivery in live-cell assays.
While other dipeptide GlmS inhibitors exist, their efficacy profiles differ significantly across bacterial classes. For example, the synthetic dipeptide Nva-FMDP is highly effective against Gram-positive bacteria but demonstrates weak activity against E. coli, requiring an MIC of ≥ 100 µg/mL [1]. Bacilysin, utilizing the same permease uptake systems, maintains potent broad-spectrum activity, achieving MICs as low as 1-10 µg/mL against various Gram-negative strains in standard media, and down to 0.001 µg/mL in minimal media [2].
| Evidence Dimension | MIC against E. coli |
| Target Compound Data | Bacilysin: Highly active (10^-3 µg/mL in minimal media; 1-10 µg/mL in standard assays) |
| Comparator Or Baseline | Nva-FMDP: ≥ 100 µg/mL |
| Quantified Difference | Bacilysin exhibits >10-fold to >10,000-fold greater potency against E. coli depending on media conditions |
| Conditions | Standard MIC broth microdilution and minimal media assays for Enterobacteriaceae |
For researchers targeting Gram-negative cell wall synthesis, bacilysin is a vastly superior procurement choice compared to Nva-FMDP.
Crude Bacillus fermentation extracts are often used as cheap biocontrol agents, but they are unsuitable for precise mechanistic research[1]. Crude extracts contain high concentrations of lipopeptides (such as surfactin and iturin) which cause >60% non-specific membrane disruption and adhesion reduction. Procuring analytical-grade bacilysin (>98% purity) eliminates these confounding cytolytic effects, ensuring that observed cell death is exclusively driven by the irreversible covalent binding of anticapsin to the Cys1 residue of GlmS [2].
| Evidence Dimension | Mechanism of cellular disruption |
| Target Compound Data | Purified Bacilysin (>98%): Specific GlmS inhibition without immediate membrane lysis |
| Comparator Or Baseline | Crude Bacillus extracts: >60% non-specific membrane disruption due to lipopeptides |
| Quantified Difference | Elimination of off-target lipopeptide cytolysis in purified samples |
| Conditions | In vitro mechanistic assays evaluating cell wall biosynthesis vs. membrane integrity |
Analytical-grade bacilysin is essential for target-based drug discovery where off-target membrane lysis from crude extracts would generate false positives.
Because of its highly specific mechanism of action and reliance on peptide permeases, bacilysin is the premier positive control for designing new 'Trojan horse' antibiotics. It allows researchers to validate delivery vectors that exploit active transport systems to bypass outer membrane resistance in Gram-negative bacteria [1].
In agricultural and medical mycology, purified bacilysin is utilized to selectively block glucosamine-6-phosphate synthase. This disrupts chitin formation in pathogens like Candida albicans without relying on broad-spectrum toxins, making it an ideal benchmark compound for developing narrow-spectrum antifungal agents [2].
Bacilysin is a highly effective probe for studying the kinetics, regulation, and mutation rates of dipeptide permeases (Dpp/Tpp) in enteric bacteria. Since microbial resistance to bacilysin directly correlates with permease downregulation or mutation, it serves as a quantifiable marker for transport system functionality [3].